molecular formula C10H12Cl2N2O3S B12003168 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene CAS No. 25672-38-2

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene

Cat. No.: B12003168
CAS No.: 25672-38-2
M. Wt: 311.18 g/mol
InChI Key: MFSBMDDDBZVNEO-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene: is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.189 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a propylamino group, and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of chlorine atoms and the sulfonyl group can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for various scientific research applications and industrial processes .

Properties

CAS No.

25672-38-2

Molecular Formula

C10H12Cl2N2O3S

Molecular Weight

311.18 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H12Cl2N2O3S/c1-2-5-13-10(15)14-18(16,17)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15)

InChI Key

MFSBMDDDBZVNEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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